![molecular formula C24H25ClN2O3 B2868621 N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide CAS No. 312941-79-0](/img/structure/B2868621.png)
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data . The structure of adamantane itself is characterized by three connected cyclohexane rings arranged in the “armchair” configuration .Chemical Reactions Analysis
The chemical reactions of adamantane derivatives can be quite diverse, depending on the functional groups attached to the adamantane core . For example, unsaturated adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives depend on their specific chemical structure. Adamantane itself is a colorless, crystalline compound with a camphor-like odor .Scientific Research Applications
Synthesis and Antiarrhythmic Activity
Research into the synthesis and pharmacological activities of adamantane derivatives, including compounds structurally related to N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide, has shown promising antiarrhythmic properties. A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides demonstrated an original spectrum of antiarrhythmic activity, highlighting the potential of adamantane derivatives in developing new antiarrhythmic drugs (Likhosherstov et al., 2014). Moreover, the antiarrhythmic (antifibrillatory) effects of derivatives of adamant-2-ylamides of alkylamidocarbonic acids on models of calcium chloride and aconitin arrhythmia further emphasize the therapeutic potential of these compounds (Turilova et al., 2013).
P2X7 Antagonists for Inflammation and Immune Signaling
The design and synthesis of novel derivatives as potent P2X7 antagonists for the treatment of diseases related to inflammation and immune signaling have also been explored. These studies involve structural modifications of adamantane derivatives to inhibit receptor activation, demonstrating the versatility of adamantane in drug design for targeting specific receptors involved in inflammatory processes (Pournara et al., 2020).
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit a broad range of biological activities . For instance, amantadine, an adamantane derivative, has been used as an antiviral and antiparkinsonian agent .
Mode of Action
Adamantane derivatives have been known to interact with their targets in various ways, often leading to changes in the target’s function .
Biochemical Pathways
Adamantane derivatives have been known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The adamantane moiety is known for its lipophilic nature, which can influence the compound’s bioavailability .
Result of Action
Adamantane derivatives have been known to exhibit a variety of effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .
properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXVOFBIUHOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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